molecular formula C14H7Cl2N3O3 B5611661 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5611661
M. Wt: 336.1 g/mol
InChI Key: VHCYHVUSJKRVDZ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with 4-nitrobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(2,4-dichlorophenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the nitro group.

    5-Phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but lacks the dichlorophenyl group.

    5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a nitro group.

Uniqueness

The presence of both the 2,4-dichlorophenyl and 4-nitrophenyl groups in 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3/c15-9-3-6-11(12(16)7-9)14-17-13(18-22-14)8-1-4-10(5-2-8)19(20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCYHVUSJKRVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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